molecular formula C17H16BrN3O2S2 B2764962 5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1171447-01-0

5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2764962
CAS No.: 1171447-01-0
M. Wt: 438.36
InChI Key: CRCZNBLYTHFCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-(isopropylthio)benzyl group. The bromine atom at the 5-position of the thiophene ring enhances electrophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

5-bromo-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-10(2)24-12-5-3-11(4-6-12)9-15-20-21-17(23-15)19-16(22)13-7-8-14(18)25-13/h3-8,10H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCZNBLYTHFCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine

The oxadiazole ring is constructed via cyclization of a hydrazide intermediate. A representative protocol involves:

  • Hydrazide Formation : Reaction of 4-(isopropylthio)benzoyl chloride with hydrazine hydrate in ethanol yields 4-(isopropylthio)benzohydrazide.
  • Cyclodehydration : Treatment with carbon disulfide in alkaline medium facilitates cyclization to 5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine.

Table 1: Optimization of Oxadiazole Formation

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol DMF Ethanol
Temperature (°C) 80 120 80
Catalyst KOH None KOH (0.5 eq)
Yield (%) 68 45 72

Bromination of Thiophene-2-carboxamide

Direct bromination at the 5-position of thiophene-2-carboxamide is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under inert atmosphere. Key considerations include:

  • Regioselectivity : Bromination occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide group.
  • Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) mobile phase ensures completion.

Table 2: Bromination Efficiency Under Varied Conditions

NBS Equiv Solvent Time (h) Yield (%)
1.0 DCM 6 58
1.2 DMF 4 82
1.5 Acetonitrile 3 76

Optimal conditions: 1.2 equivalents NBS in DMF at 0°C→RT for 4 hours (82% yield).

Coupling of Subunits

The final step involves amide bond formation between 5-bromothiophene-2-carboxylic acid and the oxadiazole-2-amine derivative. Modern coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrate superior efficiency over traditional carbodiimides.

Representative Protocol :

  • Activate 5-bromothiophene-2-carboxylic acid with HATU (1.1 eq) and DIPEA (3 eq) in DMF for 15 minutes.
  • Add 5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine (1.0 eq) and stir at RT for 12 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) to obtain the target compound in 78% yield.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing:

  • Solvent Recovery : DMF recycling systems reduce environmental impact.
  • Catalyst Recycling : Immobilized KOH on mesoporous silica improves cyclization step economics.
  • Process Analytical Technology (PAT) : Online NMR monitoring ensures consistent oxadiazole ring formation.

Recent Advances in Methodology

Emerging strategies include:

  • Microwave-Assisted Cyclization : Reduces oxadiazole formation time from 8 hours to 45 minutes with comparable yields (70-73%).
  • Flow Chemistry Approaches : Continuous bromination-coupling sequences enhance throughput by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The oxadiazole ring can be reduced to form a simpler amine derivative.

  • Substitution: : The isopropylthio group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromate salts and other oxidized derivatives.

  • Reduction: : Amine derivatives of the oxadiazole ring.

  • Substitution: : Derivatives with different functional groups replacing the isopropylthio moiety.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied to understand its effects on various cellular processes.

  • Medicine: : It may have therapeutic potential, particularly in the development of new drugs.

  • Industry: : Its unique chemical properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

LMM5 and LMM11 (1,3,4-Oxadiazoles)

  • Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole core but differ in substituents.
  • Bioactivity : Both inhibit Candida albicans growth (MIC = 8–16 µg/mL) by targeting thioredoxin reductase .
  • Comparison : The target compound replaces the sulfamoyl benzamide group in LMM5/LMM11 with a bromothiophene-carboxamide, which may alter target specificity. The isopropylthio group could enhance lipid solubility compared to LMM5’s methoxybenzyl group.

5-Aryl-N-(Pyrazin-2-yl)Thiophene-2-Carboxamides

  • Structure : Synthesized via Suzuki cross-coupling (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide) .
  • Key Difference : The pyrazine ring in these analogs contrasts with the oxadiazole ring in the target compound.

N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide

  • Structure : Features a brominated thiazole ring and a halogenated benzamide group .
  • Comparison : The bromine atom in both compounds may serve similar electronic or steric roles. However, the thiazole vs. oxadiazole core differences likely lead to divergent biological targets.
Physicochemical Properties
Property Target Compound LMM5 LMM11
Core Structure 1,3,4-Oxadiazole + Thiophene 1,3,4-Oxadiazole + Benzamide 1,3,4-Oxadiazole + Benzamide
Key Substituent 4-(Isopropylthio)benzyl, 5-Br-thiophene 4-Methoxybenzyl, Sulfamoyl Furan-2-yl, Sulfamoyl
Lipophilicity (Predicted) High (isopropylthio group) Moderate (methoxy group) Low (furan group)
Bioactivity (Reported) Not tested Antifungal (MIC = 8–16 µg/mL) Antifungal (MIC = 8–16 µg/mL)

Biological Activity

The compound 5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to collate and synthesize available research findings on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Thiophene ring
  • Substituents :
    • Bromine atom at the 5-position
    • Isopropylthio group attached to a benzyl moiety
    • An oxadiazole ring connected via a carboxamide linkage

This unique arrangement may contribute to its biological activities through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives based on the indolin-2-one scaffold have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values for these compounds ranged from 2.93 µM to 19.53 µM , indicating significant anti-proliferative effects .

CompoundCell LineIC50 (µM)Mechanism of Action
5-Bromo-Indolin DerivativeMCF-72.93VEGFR-2 Inhibition
5-Bromo-Indolin DerivativeA-5497.17Apoptosis Induction

The proposed mechanisms for the anticancer activity of similar compounds include:

  • VEGFR-2 Inhibition : Compounds that inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) can disrupt angiogenesis, which is crucial for tumor growth and metastasis .
  • Induction of Apoptosis : Activation of apoptotic pathways through modulation of proteins such as caspases and Bcl-2 family members has been observed in studies involving related compounds .

Structure-Activity Relationship (SAR)

The biological activity of heterocyclic compounds like 5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can often be correlated with their structural features:

  • Bromine Substitution : The presence of bromine is associated with enhanced lipophilicity and may improve cellular uptake.
  • Isopropylthio Group : This moiety could facilitate interactions with biological targets due to steric effects.
  • Oxadiazole Ring : Known for its bioactivity, this ring system may contribute to the compound's ability to interact with various enzymes or receptors.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Indolin Derivatives : A series of indolin derivatives were synthesized and tested for their anticancer activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • VEGFR Inhibition Studies : Molecular docking studies demonstrated that certain derivatives bind effectively to the active site of VEGFR-2, supporting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the key synthetic routes for 5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation (e.g., oxadiazole), coupling of thiophene-carboxamide derivatives, and functionalization with isopropylthio-benzyl groups. Optimization strategies include:

  • Reagent selection : Use of POCl₃ for cyclization under reflux (90°C for 3 hours) to form oxadiazole rings, as demonstrated in analogous thiadiazole syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) for coupling reactions, followed by recrystallization in DMSO/water mixtures to enhance purity .
  • Catalytic efficiency : Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its purity?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Provides precise bond lengths (e.g., C–S bonds ≈ 1.75 Å) and crystal packing data (triclinic system, space group P1) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituents (e.g., isopropylthio protons at δ 1.2–1.4 ppm) .
    • FT-IR : Confirms functional groups (e.g., C=O stretch ~1670 cm⁻¹, C-Br ~560 cm⁻¹) .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>95%) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Initial screenings focus on antimicrobial and anticancer activity:

  • Antimicrobial assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) with positive controls like ciprofloxacin .
  • Anticancer models : MTT assays (IC₅₀ ~10–50 µM in HeLa cells) using doxorubicin as a reference .
  • Dosage optimization : Dose-response curves (0.1–100 µM) to establish therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

SAR analysis identifies critical functional groups:

  • Oxadiazole core : Essential for π-π stacking with enzyme active sites. Substitution at the 5-position (e.g., isopropylthio-benzyl) improves lipophilicity and target binding .
  • Thiophene-bromine : Enhances electron-withdrawing effects, stabilizing interactions with cysteine residues in targets .
  • Carboxamide linker : Modifying the carboxamide to a sulfonamide group increases metabolic stability in vitro .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like EGFR (binding energy ≤ -8.5 kcal/mol) .
  • DFT calculations : HOMO-LUMO analysis (ΔE ≈ 3.5 eV) correlates with redox stability and reactive site localization .
  • ADMET prediction : SwissADME estimates moderate bioavailability (LogP ≈ 3.2) and blood-brain barrier permeability .

Q. How can contradictory bioactivity data across studies be resolved?

Conflicting results (e.g., variable IC₅₀ values) require:

  • Standardized assays : Uniform cell lines (e.g., HepG2 vs. HeLa) and incubation times (48–72 hours) .
  • Metabolic profiling : LC-MS/MS to identify degradation products that may interfere with activity .
  • Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism specificity .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Byproduct formation : Column chromatography replaces recrystallization for large-scale purification .
  • Solvent recovery : Use of recyclable solvents (e.g., ethanol/water mixtures) reduces costs .
  • Reactor design : Continuous-flow systems improve heat management for exothermic steps (e.g., POCl₃ reactions) .

Q. How are advanced analytical methods applied to study degradation pathways?

  • Stress testing : Expose the compound to heat (60°C), light, and pH extremes (pH 2–12) to identify degradation products .
  • Mass spectrometry : High-resolution LC-HRMS tracks oxidative debromination (~25% loss after 14 days at 40°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.